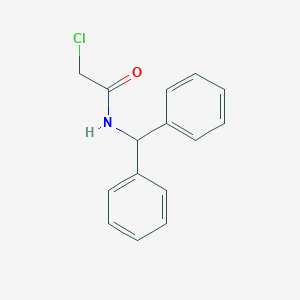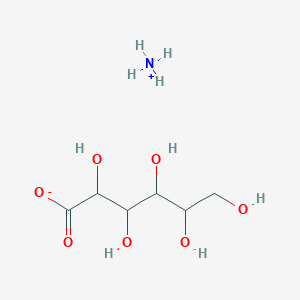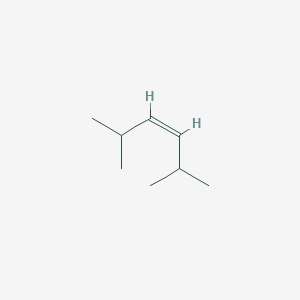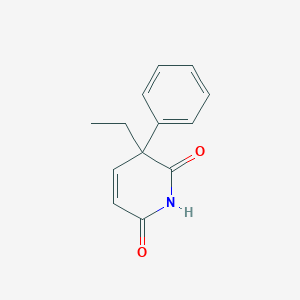
3-Ethyl-3-phenylpyridine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-3-phenylpyridine-2,6-dione (EPPD) is a heterocyclic compound that has gained attention in scientific research due to its unique properties and potential applications. EPPD is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 210-212°C. This compound is also known as phenylenedione or 2,6-pyridinedione.
作用机制
The mechanism of action of EPPD is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. EPPD has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
生化和生理效应
EPPD has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that EPPD can induce apoptosis (programmed cell death) in cancer cells and can inhibit the growth of cancer cells. In vivo studies have shown that EPPD can reduce the growth of tumors in animal models and can improve cognitive function in mice with Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using EPPD in lab experiments is its relatively simple synthesis method. EPPD is also a stable compound that can be easily stored and transported. However, one limitation of using EPPD is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on EPPD. One area of interest is the development of EPPD derivatives with improved solubility and bioavailability. Another area of interest is the investigation of EPPD as a potential treatment for other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of EPPD and its potential applications in medicine and materials science.
合成方法
The synthesis of EPPD is typically achieved through the reaction of 3-ethylpyridine-2,6-dione with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. This reaction leads to the formation of EPPD with a yield of around 60-70%.
科学研究应用
EPPD has been studied for its potential applications in a variety of scientific fields, including organic chemistry, materials science, and medicine. In organic chemistry, EPPD has been used as a building block for the synthesis of other compounds due to its unique chemical structure and reactivity. In materials science, EPPD has been studied for its potential use as a dye and as a component in organic electronic devices. In medicine, EPPD has been investigated for its potential as an anti-cancer agent and as a treatment for neurodegenerative diseases.
属性
CAS 编号 |
14149-36-1 |
|---|---|
产品名称 |
3-Ethyl-3-phenylpyridine-2,6-dione |
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC 名称 |
3-ethyl-3-phenylpyridine-2,6-dione |
InChI |
InChI=1S/C13H13NO2/c1-2-13(10-6-4-3-5-7-10)9-8-11(15)14-12(13)16/h3-9H,2H2,1H3,(H,14,15,16) |
InChI 键 |
JJRVMNNZSIOQLB-UHFFFAOYSA-N |
SMILES |
CCC1(C=CC(=O)NC1=O)C2=CC=CC=C2 |
规范 SMILES |
CCC1(C=CC(=O)NC1=O)C2=CC=CC=C2 |
同义词 |
3-Ethyl-3-phenyl-2,6(1H,3H)-pyridinedione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



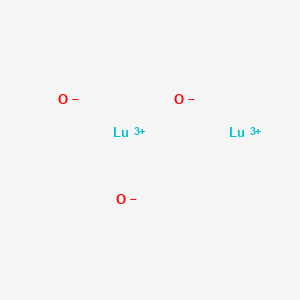
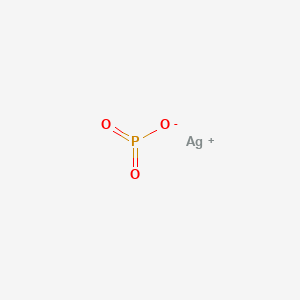
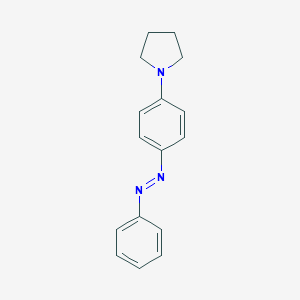
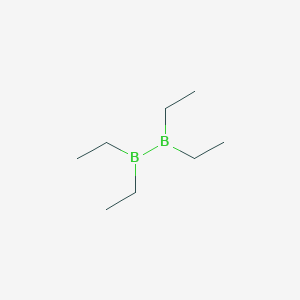
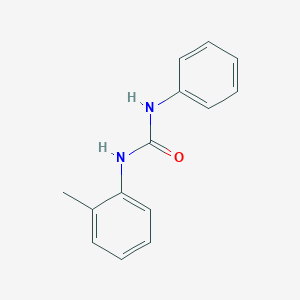

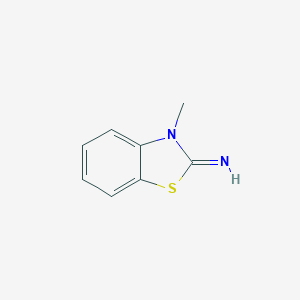
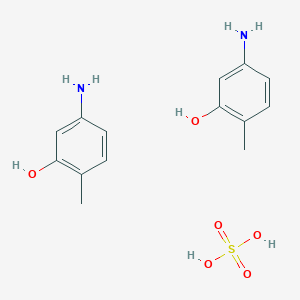
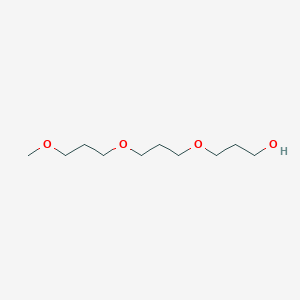
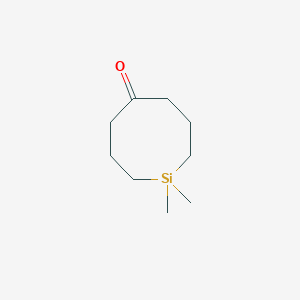
![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)
